molecular formula C26H31N3O2 B2390710 1-allyl-4-(1-(2-(2-isopropyl-5-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878692-14-9

1-allyl-4-(1-(2-(2-isopropyl-5-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Katalognummer: B2390710
CAS-Nummer: 878692-14-9
Molekulargewicht: 417.553
InChI-Schlüssel: SICHJMIBEDWISB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of pyrrolidin-2-one derivatives fused with benzo[d]imidazole and substituted phenoxyethyl moieties. Its structure features:

  • A 1H-benzo[d]imidazol-2-yl group, which enhances π-π stacking interactions and metabolic stability.
  • A 1-(2-(2-isopropyl-5-methylphenoxy)ethyl) side chain, introducing steric bulk and lipophilicity.
  • An allyl group at position 1, which may influence reactivity and binding kinetics.

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with derivatives studied for antimicrobial and kinase-inhibitory activities .

Eigenschaften

IUPAC Name

4-[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2/c1-5-12-28-17-20(16-25(28)30)26-27-22-8-6-7-9-23(22)29(26)13-14-31-24-15-19(4)10-11-21(24)18(2)3/h5-11,15,18,20H,1,12-14,16-17H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICHJMIBEDWISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-Allyl-4-(1-(2-(2-isopropyl-5-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound with a molecular formula of C26H31N3O2 and a molecular weight of 417.553 g/mol. Its structure includes several functional groups that suggest potential applications in medicinal chemistry, particularly for developing novel therapeutic agents.

Chemical Structure and Properties

The compound features an allyl group , a benzimidazole ring , and a pyrrolidinone moiety , which contribute to its unique biological activities. The intricate structure implies that the compound may interact with various biological targets, making it a candidate for further pharmacological studies.

Biological Activity

Preliminary studies indicate that 1-allyl-4-(1-(2-(2-isopropyl-5-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibits significant biological activity, particularly in the following areas:

  • Antiviral Activity : Similar compounds have shown effectiveness against viral infections.
  • Neuroprotective Properties : The structural elements may confer neuroprotective effects, which are critical in treating neurodegenerative diseases.
  • Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been observed in preliminary screenings.

The mechanisms through which this compound exerts its biological effects are currently under investigation. Interaction studies are essential for understanding its pharmacodynamics and pharmacokinetics. These studies may reveal how the compound binds to target proteins and modulates their activity.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-(4-chloro-3-methylphenoxy)butyl benzimidazoleBenzimidazole core with phenoxy groupAntiviral activity
3-[4-(furan-carbonyl)piperazin]-6,7-dimethylquinolinQuinoline structure with piperazineAntifungal properties
5-substituted 1H-benzimidazolesVarious substituents on benzimidazoleAnticancer activity

The uniqueness of 1-allyl-4-(1-(2-(2-isopropyl-5-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one lies in its combination of structural elements, which confer both antiviral and neuroprotective properties, distinguishing it from other compounds that may target only one biological pathway.

Case Studies and Research Findings

Recent research has explored the synthesis and biological evaluation of this compound:

  • Synthesis Techniques : The synthesis typically involves multiple steps requiring optimization to ensure high yields and purity. Techniques such as parallel synthesis have been employed to streamline the process.
  • Biological Evaluations : Various assays have been conducted to evaluate the compound's efficacy against different biological targets. For instance, it has demonstrated significant inhibitory activity against certain cancer cell lines, suggesting potential as an anticancer agent.
  • Pharmacological Studies : Ongoing studies focus on elucidating the specific pathways through which this compound exerts its effects, including its interactions with cellular receptors and enzymes.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The benzimidazole and pyrrolidine components have been linked to cytotoxic effects against various cancer cell lines. For instance, a study on molecular hybrids containing benzimidazole derivatives demonstrated promising results in inhibiting tumor growth, suggesting that 1-allyl-4-(1-(2-(2-isopropyl-5-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one may possess similar anticancer potential .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several bacterial strains. Derivatives of benzimidazole are known for their effectiveness against Gram-positive and Gram-negative bacteria. The presence of the isopropyl and phenoxy groups may enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with microbial cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the benzimidazole or pyrrolidine rings can significantly alter biological activity. Research indicates that modifications can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal explored the anticancer effects of a series of benzimidazole derivatives, including those similar to 1-allyl-4-(1-(2-(2-isopropyl-5-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. The results showed a significant reduction in cell viability in breast cancer cell lines, indicating potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Screening

In another investigation, compounds structurally related to 1-allyl-4-(1-(2-(2-isopropyl-5-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one were screened for antimicrobial activity using the disc diffusion method. The findings revealed effective inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Table 1: Key Structural Differences and Molecular Weights
Compound Name/ID Core Structure Substituents Molecular Weight (g/mol)
Target Compound Pyrrolidin-2-one Allyl, 2-(2-isopropyl-5-methylphenoxy)ethyl, benzo[d]imidazole ~453.5 (calculated)
5a (5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one) Pyrrolidin-2-one Phenyl, naphthalenyl thiazol, benzo[d]imidazole ~528.6 (reported)
Example 74 (Patent Compound) Benzoimidazole-pyridine Trifluoromethyl, methyl, pyridin-4-yloxy 609.5 (LC/MS, m/z)
5-Oxo-imidazole Derivatives Imidazol-5-one Arylidene, phenyl, pyrazol-3(2H)-one ~350–450 (estimated)

Key Observations :

  • The 2-isopropyl-5-methylphenoxyethyl chain introduces greater steric hindrance compared to the naphthalenyl thiazol group in 5a, which may reduce membrane permeability but enhance target specificity .
  • Patent compounds (e.g., Example 74) prioritize trifluoromethyl groups for enhanced binding affinity and metabolic stability, a feature absent in the target compound .

Pharmacological Potential

  • Antimicrobial Activity: 5a–h derivatives and 5-oxo-imidazole compounds show growth inhibition against microbes (e.g., E. coli, S. aureus).
  • Kinase Inhibition : Patent compounds with trifluoromethyl-imidazole motifs exhibit high potency in kinase assays (e.g., LC/MS m/z 609.5 correlating with bioactivity). The target compound’s lack of electron-withdrawing groups may limit comparable activity.

Q & A

Q. Q1. What are the key synthetic challenges in preparing 1-allyl-4-(1-(2-(2-isopropyl-5-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, and how can reaction conditions be optimized?

Methodological Answer: The compound’s complexity arises from its multi-functional structure: the pyrrolidin-2-one core, benzimidazole ring, and the phenoxyethyl-allyl substituent. Key challenges include:

  • Regioselectivity : Ensuring proper functionalization of the benzimidazole ring (e.g., avoiding over-alkylation at the N1 position).
  • Steric hindrance : The 2-isopropyl-5-methylphenoxy group may hinder coupling reactions.
  • Purification : Separation of intermediates via column chromatography (e.g., using chloroform/ethyl acetate/hexane gradients as in ) or recrystallization.

Q. Optimization strategies :

  • Use microwave-assisted synthesis to accelerate reaction rates and improve yields ().
  • Employ Pd-catalyzed cross-coupling for allyl group introduction, with controlled temperature (60–80°C) and inert atmosphere (Ar/N₂) to avoid side reactions.
  • Monitor progress via HPLC (C18 columns, acetonitrile/water mobile phase) and TLC (silica gel, UV visualization) .

Q. Q2. How can the structure and purity of this compound be validated post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm allyl group presence (δ ~5.0–6.0 ppm for vinyl protons; δ ~120–130 ppm for sp² carbons) and benzimidazole aromaticity (δ ~7.0–8.5 ppm). Compare with analogs in and .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the pyrrolidinone and phenoxyethyl groups.
  • Mass Spectrometry (ESI-MS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of allyl or phenoxyethyl groups).
  • Elemental Analysis : Ensure ≤0.4% deviation from theoretical C/H/N values (as in ).
  • HPLC Purity : Use gradient elution (e.g., 70:30 acetonitrile/water) to confirm ≥95% purity .

Advanced Research Questions

Q. Q3. What computational methods are suitable for predicting the biological targets of this compound, given its structural motifs?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinases (e.g., EGFR, VEGFR) or GPCRs, leveraging the benzimidazole’s known affinity for ATP-binding pockets ().
  • Pharmacophore Modeling : Map the allyl-phenoxyethyl chain as a hydrophobic domain and the pyrrolidinone carbonyl as a hydrogen-bond acceptor.
  • MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns runs in GROMACS) to evaluate binding mode persistence .

Q. Q4. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace allyl with propargyl or phenoxyethyl with ethylenedioxy) to probe steric/electronic effects ().
  • In vitro Assays : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Correlate IC₅₀ values with logP (lipophilicity) and polar surface area (PSA).
  • Proteomics : Use SILAC labeling to identify differentially expressed proteins in treated cells, highlighting pathways modulated by the compound .

Q. Q5. What analytical strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

Methodological Answer:

  • Meta-Analysis : Aggregate data from patents (e.g., ) and journals (e.g., ) to identify consensus targets.
  • Dose-Response Curves : Re-evaluate conflicting results under standardized conditions (e.g., fixed serum concentration, 48h incubation).
  • Orthogonal Assays : Confirm kinase inhibition via both fluorescence polarization (ATP competition) and Western blotting (phosphorylation status) .

Experimental Design & Data Analysis

Q. Q6. How to design a stability study for this compound under physiological conditions?

Methodological Answer:

  • Buffer Compatibility : Incubate in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes (37°C, 1–24h).
  • LC-MS/MS Monitoring : Quantify degradation products (e.g., oxidized allyl groups or hydrolyzed pyrrolidinone).
  • Kinetic Modeling : Calculate half-life (t₁/₂) using first-order decay models. Adjust formulations (e.g., cyclodextrin encapsulation) if t₁/₂ < 2h .

Q. Q7. What statistical approaches are recommended for high-throughput screening (HTS) data analysis?

Methodological Answer:

  • Z’-Factor Validation : Ensure assay robustness (Z’ > 0.5) using positive/negative controls.
  • Machine Learning : Apply Random Forest or SVM to classify active/inactive compounds based on molecular descriptors (e.g., MW, cLogP).
  • Hit Confirmation : Use dose-response curves (4-parameter logistic model) to eliminate false positives .

Mechanistic & Functional Studies

Q. Q8. How to investigate the compound’s potential off-target effects?

Methodological Answer:

  • CETSA (Cellular Thermal Shift Assay) : Identify thermally stabilized proteins in lysates from treated vs. untreated cells.
  • KinomeScan : Profile binding against 468 kinases (DiscoverX) to assess selectivity.
  • CRISPR Screening : Perform genome-wide knockout to identify synthetic lethal interactions .

Q. Q9. What in vivo models are appropriate for preclinical evaluation?

Methodological Answer:

  • Xenograft Models : Implant HT-29 (colon cancer) or A549 (lung cancer) cells in nude mice; administer compound (10–50 mg/kg, oral/i.p.) for 21 days.
  • PK/PD Analysis : Measure plasma concentrations (LC-MS/MS) and tumor volume correlation.
  • Toxicology : Assess liver/kidney function (ALT, creatinine) and hematological parameters .

Data Reproducibility & Validation

Q. Q10. How to ensure reproducibility in synthetic protocols across labs?

Methodological Answer:

  • Detailed SOPs : Specify solvent grades (e.g., anhydrous DMF), catalyst batches (e.g., Pd(PPh₃)₄ from Strem Chemicals), and inert conditions.
  • Round-Robin Trials : Collaborate with 3+ labs to synthesize the compound; compare yields/purity via blinded HPLC/NMR.
  • Open Data : Share characterization raw data (e.g., Bruker NMR files) on platforms like Zenodo .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.